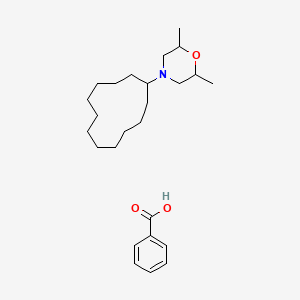
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate is a compound that features a piperidine ring, a benzyl group, and a trifluoromethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used in the design of drugs due to their biological activity . The trifluoromethyl group is notable for its influence on the pharmacokinetic properties of compounds, enhancing their metabolic stability and bioavailability .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol
Applications De Recherche Scientifique
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials
Mécanisme D'action
The mechanism of action of Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind effectively to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, while the trifluoromethyl group enhances the compound’s binding affinity and stability .
Comparaison Avec Des Composés Similaires
Benzyl (piperidin-2-ylmethyl)(trifluoromethyl)carbamate can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like Donepezil, which also contain a benzyl-piperidine group, are used as cholinesterase inhibitors.
Trifluoromethyl Compounds: Compounds such as Fluoxetine contain trifluoromethyl groups and are known for their enhanced pharmacokinetic properties.
Uniqueness: The combination of the piperidine ring, benzyl group, and trifluoromethyl group in this compound provides a unique set of properties, making it a valuable compound for various applications
Propriétés
Formule moléculaire |
C15H19F3N2O2 |
|---|---|
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
benzyl N-(piperidin-2-ylmethyl)-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)20(10-13-8-4-5-9-19-13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2 |
Clé InChI |
FCGKOTIDFDUPTK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CN(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)








